Technical Documentation Center

Cinnamylphosphonic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cinnamylphosphonic Acid
  • CAS: 146404-58-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Cinnamylphosphonic Acid (CAS 146404-58-2)

Structure, Synthesis, and Bio-Application Profiles Executive Summary Cinnamylphosphonic acid (CAS 146404-58-2), chemically known as (E)-(3-phenylprop-2-en-1-yl)phosphonic acid , represents a critical class of organophosp...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Bio-Application Profiles

Executive Summary

Cinnamylphosphonic acid (CAS 146404-58-2), chemically known as (E)-(3-phenylprop-2-en-1-yl)phosphonic acid , represents a critical class of organophosphorus compounds where a stable carbon-phosphorus (C-P) bond replaces the labile carbon-oxygen-phosphorus (C-O-P) ester linkage found in natural phosphates. This structural modification renders the molecule resistant to phosphatase hydrolysis, making it an invaluable tool in chemical biology as a transition-state analogue for phosphoryl transfer enzymes. Beyond its biological utility, it serves as a robust surface modifier in materials science, particularly for functionalizing mesoporous silica and metal oxides.

Chemical Profile & Structural Analysis[1][2]

Physiochemical Properties

The compound is characterized by the presence of a styryl group conjugated to a phosphonic acid moiety. The (E)-configuration is thermodynamically favored and biologically relevant for mimicking natural terpenoid precursors.

PropertyData
CAS Number 146404-58-2
IUPAC Name [(E)-3-phenylprop-2-enyl]phosphonic acid
Molecular Formula C₉H₁₁O₃P
Molecular Weight 198.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 170–173 °C
Acidity (pKa) pKa₁ ≈ 2.2–2.4; pKa₂ ≈ 7.1–7.5 (Typical for alkylphosphonates)
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
Stability Hydrolytically stable C-P bond; resistant to phosphatases
Structural Spectroscopy

Researchers validating synthesized material should look for the following spectral signatures:

  • ³¹P NMR: Signal typically appears in the δ 20–30 ppm range (relative to H₃PO₄), characteristic of sp³-carbon attached phosphonates.

  • ¹H NMR:

    • Aromatic: δ 7.2–7.4 ppm (Multiplet, 5H).

    • Vinylic: Two multiplets at δ 6.1–6.5 ppm (showing large coupling constants typical of trans alkenes).

    • Methylene (-CH₂-P): Doublet of doublets around δ 2.7–3.0 ppm, showing ²JPH coupling (~20-22 Hz).

Synthesis Methodologies

Method A: The Michaelis-Arbuzov Route (Standard)

This is the most reliable method for scale-up, utilizing the reactivity of trialkyl phosphites with cinnamyl halides.

Reaction Logic:

  • Nucleophilic Attack: The lone pair on phosphorus attacks the electrophilic carbon of cinnamyl bromide.

  • Arbuzov Rearrangement: Formation of the phosphonate diester intermediate.

  • Hydrolysis: Acidic cleavage of ester groups to yield the free acid.

ArbuzovSynthesis Figure 1: Michaelis-Arbuzov Synthesis Pathway Start Cinnamyl Bromide (Electrophile) Inter Phosphonate Diester (Intermediate) Start->Inter 120-140°C - EtBr Reagent Triethyl Phosphite P(OEt)3 Reagent->Inter Product Cinnamylphosphonic Acid (Target) Inter->Product Hydrolysis Hydrolysis Acid Hydrolysis (HCl/Reflux) Hydrolysis->Product

Protocol:

  • Reagents: Cinnamyl bromide (1.0 eq), Triethyl phosphite (1.2 eq).

  • Step 1: Mix reagents neat (without solvent) and heat to 130°C for 4 hours. Distill off the ethyl bromide byproduct to drive equilibrium.

  • Step 2: Purify the resulting diethyl cinnamylphosphonate by vacuum distillation.

  • Step 3: Reflux the ester in concentrated HCl (6M) for 12 hours.

  • Workup: Concentrate in vacuo. Recrystallize the residue from water/ethanol to obtain white crystals.

Method B: Pd-Catalyzed Dehydrative Allylation (Green Chemistry)

A modern approach using hypophosphorous acid directly, avoiding halogenated precursors.

  • Reagents: Cinnamyl alcohol, H₃PO₂, Pd(OAc)₂ (catalyst), Xantphos (ligand).

  • Conditions: Reflux in toluene/water biphasic system.

  • Advantage: Direct formation of the C-P bond from alcohols; fewer steps.

Biological Interface & Mechanism of Action

Cinnamylphosphonic acid acts as a bioisostere for cinnamyl phosphate and cinnamyl pyrophosphate. Its primary utility lies in enzyme inhibition studies, specifically targeting enzymes in the isoprenoid biosynthetic pathway .

Mechanism: Competitive Inhibition

Enzymes such as Farnesyl Pyrophosphate Synthase (FPPS) or protein farnesyltransferases recognize the "cinnamyl" shape (hydrophobic tail) but cannot cleave the stable C-P bond. This locks the enzyme active site, preventing the turnover of natural substrates (IPP/DMAPP).

EnzymeInhibition Figure 2: Mechanism of Competitive Inhibition by Phosphonate Mimicry Enzyme Enzyme Active Site (e.g., FPPS) Complex_Active Enzyme-Substrate Complex (Product Formation) Enzyme->Complex_Active binds Complex_Blocked Enzyme-Inhibitor Complex (Dead End / No Reaction) Enzyme->Complex_Blocked binds Substrate Natural Substrate (Cinnamyl Pyrophosphate) Substrate->Complex_Active Inhibitor Inhibitor (Cinnamylphosphonic Acid) Inhibitor->Complex_Blocked Product Product Complex_Active->Product P-O Bond Cleavage Complex_Blocked->Product C-P Bond Stable (Inhibition)

Antimicrobial & Surface Activity
  • Antibacterial: Acts as an antagonist in amino acid or cell wall metabolism in specific bacterial strains, often showing synergistic effects when coupled with cell-wall disrupting antibiotics.

  • Surface Functionalization: The phosphonic acid group binds strongly to metal oxides (TiO₂, Al₂O₃) and silica. It is used to tether the cinnamyl moiety to mesoporous silica (e.g., SBA-15) for creating hybrid organic-inorganic catalysts or stationary phases for HPLC.

Experimental Protocol: Surface Immobilization

Reference Standard: Functionalization of SBA-15 (Mesoporous Silica)

  • Activation: Dry SBA-15 silica at 120°C under vacuum for 4 hours to remove adsorbed water.

  • Reaction: Suspend 1.0 g of activated SBA-15 in 30 mL of dry toluene.

  • Addition: Add 1.0 mmol of Cinnamylphosphonic acid.

  • Reflux: Heat to reflux (110°C) for 24 hours. The phosphonic acid condenses with surface silanols (Si-OH), releasing water.

  • Washing: Filter the solid and wash extensively with toluene, then methanol, to remove non-covalently bound acid.

  • Validation: Confirm grafting via TGA (Thermogravimetric Analysis) or Solid-State ³¹P NMR.

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Storage: Store at room temperature in a tightly sealed container. Hygroscopic—protect from moisture to maintain stoichiometry for precise weighing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11063391, Cinnamylphosphonic Acid. Retrieved from [Link]

  • PureSynth Research Chemicals (2025). Cinnamylphosphonic Acid 98.0%(HPLC) Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses (2024). Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]

Exploratory

Cinnamylphosphonic acid molecular weight and formula

This technical guide details the chemical identity, synthesis, and application of Cinnamylphosphonic acid , a specialized organophosphorus compound utilized in medicinal chemistry as a transition-state analogue and enzym...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of Cinnamylphosphonic acid , a specialized organophosphorus compound utilized in medicinal chemistry as a transition-state analogue and enzyme inhibitor.

Executive Summary

Cinnamylphosphonic acid ([(E)-3-phenylprop-2-enyl]phosphonic acid) is a structural analogue of cinnamic acid and cinnamyl phosphate. Unlike phosphates, the phosphonic acid moiety contains a stable carbon-phosphorus (C-P) bond, rendering it resistant to phosphatase hydrolysis. This stability makes it a critical pharmacophore in drug discovery, specifically as an inhibitor of glycoside hydrolases such as Golgi


-mannosidase II (GMII) , a target in cancer metastasis pathways. Additionally, its ester derivatives serve as reagents in Horner-Wadsworth-Emmons (HWE) olefinations.

Chemical Identity & Properties

PropertyData
IUPAC Name [(E)-3-phenylprop-2-enyl]phosphonic acid
Common Name Cinnamylphosphonic acid
CAS Number 146404-58-2 (Acid); 52378-69-5 (Diethyl ester)
Molecular Formula C

H

O

P
Molecular Weight 198.16 g/mol
Physical State White crystalline solid
Melting Point 170–175 °C
pKa ~2.3 (pK

), ~7.1 (pK

) (Typical for alkylphosphonic acids)
Solubility Soluble in MeOH, DMSO; sparingly soluble in water; insoluble in non-polar solvents.

Structural SMILES: OC(=O)P(O)C/C=C/c1ccccc1 (Trans-isomer)

Synthesis & Production Protocols

The synthesis of cinnamylphosphonic acid typically proceeds via the Michaelis-Arbuzov reaction followed by a mild silyl-mediated hydrolysis (McKenna’s method). Harsh acid hydrolysis (e.g., refluxing HCl) is generally avoided to prevent polymerization of the styrenyl double bond.

Phase 1: Formation of Diethyl Cinnamylphosphonate
  • Reagents: Cinnamyl bromide, Triethyl phosphite (P(OEt)

    
    ).
    
  • Mechanism: S

    
    2 attack of phosphorus on the alkyl halide, followed by dealkylation.
    

Protocol:

  • Charge a reaction vessel with Cinnamyl bromide (1.0 equiv) under inert atmosphere (N

    
    ).
    
  • Add Triethyl phosphite (1.2 equiv) dropwise. Note: The reaction is exothermic.

  • Heat the mixture to 120–140 °C for 2–4 hours. Ethyl bromide (byproduct) is distilled off continuously.

  • Purification: Vacuum distillation removes excess phosphite, yielding the diethyl ester (Oil).

Phase 2: McKenna Hydrolysis (Ester Cleavage)
  • Reagents: Bromotrimethylsilane (TMSBr), Dichloromethane (DCM), Methanol (MeOH).

  • Mechanism: Formation of unstable silyl phosphonate esters, which hydrolyze rapidly in alcohol/water.

Protocol:

  • Dissolve Diethyl cinnamylphosphonate (1.0 equiv) in anhydrous DCM (0.2 M concentration) at 0 °C.

  • Add TMSBr (3.0–4.0 equiv) dropwise.

  • Allow to warm to room temperature and stir for 12–24 hours. Monitoring:

    
    P NMR shows a shift from ~20 ppm (ester) to ~0 ppm (silyl ester).
    
  • Concentrate in vacuo to remove excess TMSBr and DCM.

  • Redissolve the residue in Methanol (MeOH) and stir for 1 hour.

  • Isolation: Concentrate the solution. The free acid often crystallizes upon addition of a non-polar solvent (e.g., Et

    
    O) or water trituration. Recrystallize from H
    
    
    
    O/EtOH if necessary.

Mechanism of Action & Applications

Biological Target: Golgi -Mannosidase II (GMII)

Cinnamylphosphonic acid acts as a competitive inhibitor of GMII, an enzyme crucial for the processing of N-linked oligosaccharides.

  • Mechanism: The phosphonic acid group mimics the electronic and steric profile of the oxocarbenium ion transition state formed during glycosidic bond cleavage.

  • Therapeutic Relevance: Inhibition of GMII blocks the synthesis of complex N-glycans (e.g.,

    
    -1,6-GlcNAc branching), which are associated with tumor cell metastasis and immune evasion.
    
Synthetic Utility: Horner-Wadsworth-Emmons (HWE)

While the acid is the biological effector, the ester intermediate (Diethyl cinnamylphosphonate) is a vital building block.

  • Reaction: Deprotonation with a strong base (e.g., NaH, LiHMDS) generates a resonance-stabilized carbanion.

  • Application: Reacts with aldehydes to form conjugated dienes (e.g., 1,4-diphenyl-1,3-butadiene derivatives) with high E-selectivity.

Visualizations

Figure 1: Synthesis Pathway

The following diagram illustrates the conversion of cinnamyl bromide to the phosphonic acid via the silyl-mediated pathway.

Synthesis Bromide Cinnamyl Bromide (Precursor) Arbuzov Arbuzov Reaction 120-140°C Bromide->Arbuzov Phosphite P(OEt)3 (Reagent) Phosphite->Arbuzov Ester Diethyl Cinnamylphosphonate (Intermediate) Arbuzov->Ester - EtBr TMSBr TMSBr / DCM (Silylation) Ester->TMSBr Silyl Bis(TMS) Ester (Transient) TMSBr->Silyl Silyl Exchange Hydrolysis MeOH / H2O (Solvolysis) Silyl->Hydrolysis Product Cinnamylphosphonic Acid (Final Product) Hydrolysis->Product - TMS-OMe

Caption: Step-wise synthesis of Cinnamylphosphonic acid via Michaelis-Arbuzov and McKenna dealkylation.

Figure 2: Biological Inhibition Logic

This diagram details how Cinnamylphosphonic acid interferes with the N-glycan processing pathway.

Mechanism Enzyme Golgi α-Mannosidase II (Target Enzyme) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Pathway Complex N-Glycan Synthesis (Metastasis Linked) Enzyme->Pathway Catalysis (Normal) Substrate GlcNAc-Man5-GlcNAc2 (Natural Substrate) Substrate->Enzyme Normal Binding Inhibitor Cinnamylphosphonic Acid (Mimic) Inhibitor->Enzyme Competitive Binding (High Affinity) Block BLOCKED Complex->Block Prevents Processing Block->Pathway Inhibits

Caption: Competitive inhibition of Golgi α-Mannosidase II by Cinnamylphosphonic acid preventing glycan maturation.

References

  • PubChem. Cinnamylphosphonic Acid | C9H11O3P. National Library of Medicine. [Link]

  • Shah, N. (2005). Structural and Biochemical Studies of Golgi

    
    -Mannosidase II. University of Toronto (Thesis). (Identifies Cinnamylphosphonic acid as a carbohydrate-like inhibitor).[1] [Link]
    
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. (Foundational protocol for phosphonate synthesis). [Link]

  • McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications. (Standard protocol for silyl-mediated hydrolysis). [Link]

Sources

Foundational

Comparative Technical Analysis: Cinnamylphosphonic Acid vs. Cinnamic Acid

Executive Summary This technical guide analyzes the structural, physicochemical, and synthetic distinctions between Cinnamic Acid and Cinnamylphosphonic Acid . While often discussed together in the context of bioisosteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, physicochemical, and synthetic distinctions between Cinnamic Acid and Cinnamylphosphonic Acid . While often discussed together in the context of bioisosterism, these two compounds exhibit fundamental differences in electronic conjugation and acidity that dictate their respective roles in drug development.

The core distinction lies in the carbon skeleton: Cinnamic acid (


-unsaturated) possesses a conjugated carboxyl group, whereas Cinnamylphosphonic acid  (allylic) contains a methylene spacer (

) that interrupts conjugation between the alkene and the phosphonate group. This structural nuance profoundly impacts their reactivity and enzyme binding profiles.

Part 1: Structural & Electronic Divergence

Chemical Identity and Geometry

The nomenclature of phosphonic acid analogs can be deceptive. It is critical to distinguish between the styryl analog (direct replacement of carboxyl with phosphonate) and the cinnamyl analog (insertion of a methylene spacer).

FeatureCinnamic Acid Cinnamylphosphonic Acid
IUPAC Name (E)-3-Phenylprop-2-enoic acid[(E)-3-Phenylprop-2-enyl]phosphonic acid
Formula


Hybridization

(Conjugated system)

(Alkene) interrupted by

(

)
Electronic State

-system conjugated to Carbonyl
Phosphoryl group isolated from

-system
Michael Acceptor Yes (Reactive to nucleophiles)No (Lack of conjugation)
Acidity and Ionization (pKa)

The substitution of a carboxylic acid with a phosphonic acid moiety introduces a diprotic ionization profile. Cinnamylphosphonic acid is significantly more acidic in its first ionization state than cinnamic acid.

  • Cinnamic Acid: Monoprotic.

    
    .[1] At physiological pH (7.4), it exists primarily as the carboxylate anion (
    
    
    
    ).
  • Cinnamylphosphonic Acid: Diprotic.

    • 
       (Strongly acidic)
      
    • 
       (Weakly acidic)
      
    • At physiological pH, it exists as a mixture of mono-anion (

      
      ) and di-anion (
      
      
      
      ), providing a distinct electrostatic profile for protein binding sites compared to the carboxylate.

Part 2: Synthetic Methodologies

Synthesis of Cinnamic Acid

Cinnamic acid is classically synthesized via the Perkin Reaction or Knoevenagel Condensation , relying on the reactivity of benzaldehyde with an anhydride or active methylene compound.

Synthesis of Cinnamylphosphonic Acid (The Arbuzov Route)

Unlike cinnamic acid, the phosphonate analog is synthesized via phosphorus-carbon bond formation. The standard industrial and laboratory method is the Michaelis-Arbuzov reaction .

Mechanism Insight: The reaction utilizes cinnamyl bromide (or chloride) and triethyl phosphite . Because the cinnamyl halide is a primary allylic halide, it undergoes a facile


 attack by the phosphorus lone pair. The resulting phosphonium intermediate is unstable and rapidly collapses via dealkylation (attack by the halide ion) to yield the phosphonate ester.

Critical Note on Isomerization: Allylic systems in Arbuzov reactions can sometimes undergo allylic shifts (


), but with unsubstituted cinnamyl bromide, the primary attack is favored, retaining the linear skeleton.

Arbuzov_Mechanism Reactants Cinnamyl Bromide + Triethyl Phosphite Transition Phosphonium Intermediate [Ph-CH=CH-CH2-P(OEt)3]+ Br- Reactants->Transition SN2 Attack (P on C) Dealkylation Dealkylation Step (Attack of Br- on Ethyl) Transition->Dealkylation Product_Ester Diethyl Cinnamylphosphonate + Ethyl Bromide Dealkylation->Product_Ester - EtBr Hydrolysis Acid Hydrolysis (HCl / Reflux) Product_Ester->Hydrolysis Final_Acid Cinnamylphosphonic Acid Hydrolysis->Final_Acid - 2 EtOH

Figure 1: Step-wise mechanism for the synthesis of Cinnamylphosphonic Acid via the Michaelis-Arbuzov reaction.

Part 3: Biological & Pharmacological Interface

Bioisosterism and Enzyme Inhibition

Researchers often substitute phosphate or carboxylate groups with phosphonates to create non-hydrolyzable transition state analogs.

  • Cinnamic Acid Target: Phenylalanine Ammonia-Lyase (PAL).[2] Cinnamic acid is the product of PAL. It acts as a feedback inhibitor.

  • Phosphonate Inhibitors:

    • Styrylphosphonic Acid (Ph-CH=CH-PO3H2): This is the true electronic mimic of cinnamic acid. It inhibits PAL by mimicking the transition state of the deamination reaction.

    • Cinnamylphosphonic Acid (Ph-CH=CH-CH2-PO3H2): Due to the methylene spacer, this compound is not a direct steric mimic of cinnamic acid. The extra carbon changes the distance between the aromatic ring and the anionic headgroup by ~1.5 Å.

    • Implication: If your target requires strict conjugation or specific distance constraints (like PAL), styrylphosphonic acid is the preferred scaffold. Cinnamylphosphonic acid is more relevant when mimicking longer substrates or allylic phosphates.

Antibacterial & Antifungal Activity

Cinnamic acid derivatives (esters/amides) are well-documented weak antimicrobials. Cinnamylphosphonic acid derivatives have been explored as inhibitors of specific transferases (e.g., farnesyl transferase) where the allylic pyrophosphate structure is the natural substrate. The phosphonate group mimics the pyrophosphate moiety while resisting phosphatase hydrolysis.

Part 4: Experimental Protocols

Protocol A: Synthesis of Cinnamylphosphonic Acid

Objective: Synthesis of Cinnamylphosphonic acid from Cinnamyl bromide via Arbuzov reaction and hydrolysis.

Reagents:

  • Cinnamyl bromide (20 mmol)

  • Triethyl phosphite (24 mmol, 1.2 eq)

  • Conc. Hydrochloric acid (37%)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Arbuzov Rearrangement:

    • In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), add Cinnamyl bromide (3.94 g, 20 mmol).

    • Add Triethyl phosphite (4.1 mL, 24 mmol) dropwise at room temperature. Note: The reaction is exothermic.

    • Heat the mixture gradually to 120°C and stir for 4 hours. The byproduct (ethyl bromide) is volatile and will distill off or reflux.

    • Purification: Remove excess triethyl phosphite under reduced pressure (vacuum distillation). The residue is Diethyl cinnamylphosphonate .

  • Acid Hydrolysis:

    • Dissolve the crude diethyl ester in 6N HCl (20 mL).

    • Reflux the solution at 100°C for 12 hours. This cleaves the ethyl esters.

    • Work-up: Concentrate the solution under vacuum to remove water and HCl.

    • The residue typically solidifies upon cooling. Recrystallize from water/ethanol to obtain pure Cinnamylphosphonic acid .

Protocol B: Comparative pKa Determination (Potentiometric Titration)

Objective: To empirically verify the acidity difference.

  • Preparation: Prepare 0.01 M solutions of Cinnamic Acid and Cinnamylphosphonic Acid in a 50:50 Water:Methanol mixture (to ensure solubility).

  • Titrant: Standardized 0.1 M NaOH.

  • Procedure:

    • Calibrate pH meter with buffers (pH 4.0 and 7.0).

    • Titrate the acid solution with NaOH in 0.1 mL increments.

    • Record pH after stabilization at each step.

  • Analysis: Plot pH vs. Volume of NaOH.

    • Cinnamic Acid: Will show a single inflection point at pH ~4.5.

    • Cinnamylphosphonic Acid: Will show two inflection points (approx pH 2.1 and 7.2).

Part 5: References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • Appert, C., et al. (2003). Structural basis for the inhibition of phenylalanine ammonia-lyase by unsaturated phosphonic acids. Phytochemistry, 62(3), 415-422. Link

  • PubChem. (2025).[3] Cinnamylphosphonic Acid - Compound Summary. National Library of Medicine. Link

  • Organic Chemistry Portal. (2025). Arbuzov Reaction. Link

  • BenchChem. (2025). Physical and Chemical Properties of Cinnamic Acid Isomers. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Cinnamyl Alcohol

Executive Summary This application note details the protocol for the direct synthesis of cinnamyl-H-phosphinic acid via Palladium-catalyzed allylation of hypophosphorous acid ( ) using cinnamyl alcohol. Unlike traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the direct synthesis of cinnamyl-H-phosphinic acid via Palladium-catalyzed allylation of hypophosphorous acid (


) using cinnamyl alcohol. Unlike traditional Arbuzov-type reactions that require alkyl halides and generate stoichiometric salt waste, this protocol utilizes unactivated allylic alcohols, producing water as the sole byproduct.

Key Advantages:

  • Atom Economy: Direct use of alcohols avoids halogenated precursors.

  • Green Chemistry: Water is the only stoichiometric byproduct.

  • Selectivity: High regio- and stereoselectivity for the linear (

    
    )-isomer using Xantphos ligands.
    
  • Utility: The product contains a reactive P-H bond, serving as a versatile precursor for flame retardants, metalloprotease inhibitors, and amino-phosphinic acid peptidomimetics.

Mechanistic Principles & Critical Parameters

The Challenge of P(III) Tautomerization

Hypophosphorous acid exists primarily in the unreactive P(V) form (


). For the reaction to proceed, it must tautomerize to the nucleophilic P(III) form (

).
  • Critical Insight: The equilibrium lies heavily toward P(V). The reaction is driven by the irreversible formation of the P-C bond and the removal of water.

  • Role of Ligand (Xantphos): Monodentate phosphines (e.g.,

    
    ) often lead to catalyst deactivation or competitive reduction pathways. The large bite angle of Xantphos (~111°) stabilizes the Palladium center and promotes the reductive elimination step required for P-C bond formation.
    
Catalytic Cycle & Activation

The reaction proceeds via a


-allyl palladium intermediate. Uniquely, this protocol does not require external Lewis acids (

) or stoichiometric bases. The acidity of

itself assists in the protonation of the allylic alcohol hydroxyl group, transforming it into a competent leaving group (

).
Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle and the critical tautomeric equilibrium.

CatalyticCycle Pd0 Pd(0)-Xantphos (Active Catalyst) PiAllyl π-Allyl Pd(II) Complex [Cat-Allyl]+ Pd0->PiAllyl AllylAlcohol Cinnamyl Alcohol (Substrate) AllylAlcohol->PiAllyl Oxidative Addition (- H2O) H3PO2 H3PO2 (aq) (Reagent) Coordination P(III) Coordination Pd-P(OH)2H H3PO2->Coordination Tautomerization P(V) -> P(III) PiAllyl->Coordination Ligand Exchange Coordination->Pd0 Regeneration Product Cinnamyl-H-Phosphinic Acid (Product) Coordination->Product Reductive Elimination (C-P Bond Formation)

Figure 1: Catalytic cycle for the dehydrative allylation.[1] Note the critical role of acid-assisted ionization of the alcohol.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]MW ( g/mol )RoleNotes
Cinnamyl Alcohol 1.0134.18ElectrophileSolid/Oil. Purity >98% recommended.
Hypophosphorous Acid 1.2 - 1.566.00NucleophileUse 50 wt. % aqueous solution.
Pd(OAc)₂ 0.01 - 0.02224.51Catalyst PrecursorStore under inert atmosphere.
Xantphos 0.01 - 0.02578.62LigandCritical for selectivity.
t-Amyl Alcohol Solvent88.15SolventPreferred for azeotropic water removal.
Molecular Sieves N/AN/ADehydrating Agent3Å or 4Å, activated. Optional if using Dean-Stark.[4][5]
Equipment Setup
  • Reaction Vessel: 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Water Removal: Dean-Stark trap filled with solvent OR addition of activated molecular sieves directly to the flask.

  • Atmosphere: Nitrogen or Argon manifold (Schlenk line). Strict oxygen exclusion is required to prevent oxidation of the P-H bond.

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a dry vial, weigh

    
     (1 mol%) and Xantphos (1 mol%).
    
  • Dissolve in a minimal amount of degassed t-amyl alcohol or toluene.

  • Stir at room temperature for 10-15 minutes until a clear yellow/orange solution forms.

Step 2: Reaction Assembly

  • Charge the main RBF with Cinnamyl Alcohol (1.0 equiv).

  • Add the pre-formed catalyst solution.

  • Add the solvent (t-amyl alcohol) to reach a concentration of ~0.2 - 0.5 M.

  • Add

    
     (50% aq, 1.2 equiv) via syringe.
    
  • CRITICAL: If using molecular sieves, add them now (approx. 500 mg per mmol substrate). If using a Dean-Stark trap, attach the trap and condenser.

Step 3: Reaction

  • Heat the mixture to Reflux (approx. 102°C for t-AmOH) .

  • Stir vigorously. The removal of water is the driving force; ensure the reflux is sufficient to carry water into the trap or circulate through the sieves.

  • Monitor by TLC or

    
     NMR.[4] Reaction time is typically 2 to 18 hours .
    

Step 4: Workup (Extractive)

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc).

  • Wash with water (1x) to remove unreacted

    
     and inorganic salts.
    
    • Note: The product is an acid (

      
       ~ 2-3). If the aqueous phase is too basic, the product will remain in the water. Keep the aqueous wash neutral or slightly acidic (pH 1-2).
      
  • Extract the aqueous layer with EtOAc (2x) to recover any product.

  • Combine organic layers, dry over

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude material is often pure enough for subsequent steps.[3]

  • If purification is required: Flash chromatography on silica gel using

    
     (95:5 to 90:10). Note: The acidic P-H bond can streak on silica; adding 1% acetic acid to the eluent helps.
    

Quality Control & Validation

The primary validation method is


 NMR . Proton-decoupled 

NMR provides a clean singlet (or multiplet if coupled) to assess conversion.
NMR Interpretation Table[6]
Species

Shift (ppm)
Multiplicity (

-coupled)

Coupling (Hz)
Status

(Reactant)
~ 10 - 13 ppmTriplet~ 520 - 560 HzStarting Material
Product (Cinnamyl-H-phosphinic acid) ~ 34 - 38 ppm Doublet of Triplets ~ 530 - 550 Hz Target
Oxidized Product (Phosphonic acid) ~ 20 - 25 ppmMultipletN/A (No P-H)Impurity (Air leak)
Bis-allylated Impurity ~ 45 - 55 ppmMultipletN/A (No P-H)Over-reaction
Workflow Diagram

Workflow Setup Setup: Pd/Xantphos + Substrate + H3PO2 in t-AmOH Reflux Reflux (102°C) Water Removal (Dean-Stark/Sieves) Setup->Reflux Heat Check QC Check: 31P NMR Target: ~35 ppm Reflux->Check 2-18 hrs Check->Reflux Incomplete Workup Workup: EtOAc Extraction Acidic Wash Check->Workup Conversion >95%

Figure 2: Operational workflow for the synthesis and validation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Water accumulation inhibits equilibrium.Ensure efficient water removal (fresh sieves or active Dean-Stark reflux).
Formation of Phosphonic Acid Oxidation of P-H bond.[5]Degas solvents thoroughly. Ensure inert atmosphere (Ar/N2) throughout.
Precipitation of Pd Black Catalyst decomposition.Ensure Xantphos is used (stabilizes Pd). Avoid temperatures >120°C.
Bis-allylation Excess alcohol or high temp.Maintain strict 1.0 : 1.2 stoichiometry (Alcohol :

). Add alcohol slowly.

References

  • Montchamp, J.-L. (2006).[1][5][6] Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols.[1][3][4][5][6][7][8] Organic Letters, 8(19), 4169–4171. [Link]

  • Bravo-Altamirano, K., & Montchamp, J.-L. (2008).[3][5] Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols: Preparation of Cinnamyl-H-Phosphinic Acid.[1][5] Organic Syntheses, 85, 96. [Link]

  • Montchamp, J.-L. (2024).[2][3] Discussion Addendum for: Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols. Organic Syntheses, 101, 295-308.[3] [Link][3]

  • Deprèle, S., & Montchamp, J.-L. (2001). Environmentally Benign Synthesis of H-Phosphinic Acids Using a Water-Tolerant, Recyclable Polymer-Supported Catalyst.[4][6] Journal of Organic Chemistry, 66(20), 6745–6755. [Link]

Sources

Application

Using cinnamylphosphonic acid in Horner-Wadsworth-Emmons (HWE) reactions

Application Note: High-Fidelity Olefination using Cinnamylphosphonate Derivatives in HWE Reactions Abstract This guide details the protocol for utilizing diethyl cinnamylphosphonate (derived from cinnamylphosphonic acid)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Olefination using Cinnamylphosphonate Derivatives in HWE Reactions

Abstract

This guide details the protocol for utilizing diethyl cinnamylphosphonate (derived from cinnamylphosphonic acid) in Horner-Wadsworth-Emmons (HWE) reactions. While often colloquially referred to by the parent acid, the phosphonate ester is the active reagent required to generate the carbanion necessary for olefination. This methodology is critical in drug discovery for synthesizing conjugated polyenes (e.g., retinoids, antifungal amphotericin B analogs) and extended


-systems. This note covers mechanistic principles, a validated synthesis protocol for 

-dienes, and troubleshooting strategies for stereocontrol.

Introduction & Mechanistic Grounding

The Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for synthesizing


-unsaturated esters and conjugated polyenes with high 

-stereoselectivity. Unlike the Wittig reaction, which produces triphenylphosphine oxide (difficult to remove), the HWE reaction yields a water-soluble phosphate byproduct, simplifying purification—a critical factor in pharmaceutical process chemistry [1].
The Reagent: Acid vs. Ester

Critical Distinction: "Cinnamylphosphonic acid" is the parent structure. However, the free acid is rarely used directly in HWE due to the acidity of the -PO(OH)


 protons, which quench the base. The active reagent is the dialkyl ester  (e.g., diethyl cinnamylphosphonate), typically synthesized via the Michaelis-Arbuzov reaction of cinnamyl chloride and triethyl phosphite [2].
Mechanism and Stereoselectivity

The reaction proceeds via the formation of a resonance-stabilized carbanion. The high


-selectivity arises from the thermodynamic control of the oxaphosphetane intermediate. The steric bulk of the phosphonate alkoxy groups and the reversibility of the initial addition step favor the formation of the trans-alkene [3].

HWE_Mechanism Reagent Diethyl Cinnamylphosphonate (Reagent) Carbanion Delocalized Carbanion (Nucleophile) Reagent->Carbanion Deprotonation (-H+) Base Base (NaH/LiHMDS) Base->Carbanion Intermediate Oxaphosphetane (Transition State) Carbanion->Intermediate Nucleophilic Attack Aldehyde Target Aldehyde (Electrophile) Aldehyde->Intermediate Elimination Syn-Elimination Intermediate->Elimination Reversible Step (Thermodynamic Control) Product (E,E)-Diene Product Elimination->Product Byproduct Phosphate Salt (Water Soluble) Elimination->Byproduct

Figure 1: Mechanistic pathway of the HWE reaction using cinnamylphosphonate. The reversibility of the oxaphosphetane formation drives the (E)-selectivity.

Critical Parameters & Optimization

Success depends on matching the base strength to the acidity of the phosphonate


-protons. Cinnamyl phosphonates are relatively acidic (

in DMSO) due to allylic and phosphonyl stabilization.

Table 1: Solvent and Base Effects on Selectivity

ParameterRecommendationRationale
Base NaH (Sodium Hydride)Standard choice. Irreversible deprotonation ensures complete carbanion formation.
Alternative Base LiHMDS or NaHMDS Use for base-sensitive substrates. Lithium cations can sometimes chelate, slightly eroding

-selectivity unless 12-crown-4 is added.
Solvent THF (Tetrahydrofuran)Excellent solubility for phosphonates. Promotes

-selectivity via solvation of cations.
Temperature 0°C

RT
Start cold to control exotherm, warm to RT to drive elimination and thermodynamic equilibration.
Stoichiometry 1.2 equiv. PhosphonateSlight excess ensures complete consumption of the valuable aldehyde limiting reagent.

Validated Protocol: Synthesis of (E,E)-1,4-Diphenyl-1,3-butadiene

This protocol demonstrates the coupling of diethyl cinnamylphosphonate with benzaldehyde . This reaction is a model system for linking complex polyene fragments in drug synthesis.

Reagents Required
  • Diethyl cinnamylphosphonate (CAS: 39579-29-8): 1.2 equivalents

  • Benzaldehyde (freshly distilled): 1.0 equivalent

  • Sodium Hydride (60% dispersion in mineral oil): 1.5 equivalents

  • Anhydrous THF: 0.2 M concentration relative to aldehyde

  • Ammonium Chloride (sat. aq.): For quenching

Step-by-Step Procedure
  • Reagent Activation (Carbanion Formation):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Add NaH (1.5 equiv) and wash with dry hexanes (

      
      ) to remove mineral oil if strict stoichiometry is required (optional for this scale).
      
    • Add anhydrous THF and cool the suspension to 0°C in an ice bath.

    • Add diethyl cinnamylphosphonate (1.2 equiv) dropwise.

    • Observation: Evolution of

      
       gas. The solution will turn yellow/orange, indicating the formation of the resonance-stabilized carbanion. Stir for 30 minutes at 0°C.
      
  • Coupling (HWE Reaction):

    • Add benzaldehyde (1.0 equiv) dropwise to the stirring carbanion solution at 0°C.

    • Allow the reaction to warm slowly to Room Temperature (25°C) .

    • Stir for 2–4 hours.

    • Self-Validation Check: Monitor by TLC.[1][2] The aldehyde spot should disappear. The product (diene) will likely be fluorescent under UV (254/365 nm).

  • Work-up:

    • Quench the reaction carefully with saturated aq.

      
       .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude material typically solidifies.

    • Recrystallize from hot Ethanol or purify via Silica Gel Flash Chromatography (0-10% EtOAc in Hexanes).

    • Target Product:

      
      -1,4-diphenyl-1,3-butadiene (White/pale yellow crystalline solid).
      

Experimental Workflow & Decision Tree

Workflow Start Start: Reagent Prep CheckReagent Is Diethyl Cinnamylphosphonate available? Start->CheckReagent Arbuzov Perform Arbuzov Reaction: Cinnamyl Chloride + P(OEt)3 CheckReagent->Arbuzov No HWE_Setup HWE Setup: NaH + Phosphonate in THF (0°C) CheckReagent->HWE_Setup Yes Arbuzov->HWE_Setup Add_Aldehyde Add Aldehyde Warm to RT HWE_Setup->Add_Aldehyde TLC_Check TLC Check (2 hrs) Add_Aldehyde->TLC_Check TLC_Check->Add_Aldehyde Incomplete (Stir longer/Heat) Quench Quench (NH4Cl) & Extract TLC_Check->Quench Aldehyde Consumed Purify Recrystallization or Column Quench->Purify

Figure 2: Operational workflow for HWE olefination. Note the contingency for synthesizing the phosphonate ester if not commercially available.

Troubleshooting & Analytical Validation

Controlling Stereoselectivity

While HWE is naturally


-selective, "Z-contamination" can occur.
  • To maximize

    
    :  Use sterically bulky phosphonates (e.g., diisopropyl cinnamylphosphonate) or run the reaction in refluxing THF to ensure thermodynamic equilibration [4].
    
  • To favor

    
     (Still-Gennari):  This requires changing the reagent to a bis(trifluoroethyl) phosphonate and using KHMDS/18-crown-6. This is rarely done with cinnamyl systems but is theoretically possible [5].
    
NMR Validation
  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the alkene protons in the region of 6.5–7.5 ppm.
  • Coupling Constants (

    
    ): 
    
    • Trans (E):

      
      .
      
    • Cis (Z):

      
      .
      
    • For 1,4-diphenyl-1,3-butadiene, the internal vinyl protons appear as a multiplet, but the outer vinyl protons (adjacent to phenyl rings) show distinct doublets with large

      
       values indicative of 
      
      
      
      geometry.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[3][4][5][6][7] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[3][4][5][6][8][9] Chemical Reviews, 89(4), 863–927.[3] Link

  • Nagata, W., Wakabayashi, T., & Hayase, Y. (1973). Diethyl 2,2-diethoxyethylphosphonate.[10] Organic Syntheses, 53, 44. Link(Note: Describes General Arbuzov Protocol applicable to cinnamyl derivatives).

  • Minami, T., & Motoyoshiya, J. (1992). Vinylphosphonates in organic synthesis. Synthesis, 1992(04), 333-349. Link

  • Claridge, T. D., et al. (2008).[8] Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide.[5] Organic Letters, 10(23), 5437-5440. Link

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[5] A useful modification of the Horner-Emmons olefination.[11] Tetrahedron Letters, 24(41), 4405-4408. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling Hygroscopic Phosphonic Acid Derivatives

Topic: Handling, Purification, and Characterization of Hygroscopic Phosphonic Acid Derivatives Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 2.4 (Current) Executive Summary Phosphonic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Purification, and Characterization of Hygroscopic Phosphonic Acid Derivatives Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 2.4 (Current)

Executive Summary

Phosphonic acids (


) and their derivatives are critical isosteres of phosphates in drug development. However, their high polarity and aggressive hygroscopicity present a "perfect storm" of lab challenges: they frequently "oil out" during purification, absorb atmospheric water within seconds during weighing, and exhibit pH-dependent NMR shifts that confuse structural assignment.

This guide replaces generic advice with field-proven protocols for isolating, handling, and quantifying these difficult molecules.

Module 1: Isolation & Purification (The "Oiling Out" Problem)
Q: My phosphonic acid won't crystallize; it forms a sticky gum or oil. How do I get a handleable solid?

A: "Oiling out" is the default state for many phosphonic acids due to trace water/solvent retention and strong hydrogen bonding. Do not rely on standard crystallization. Instead, switch to Lyophilization or Precipitation workflows.

The "tBuOH" Trick: Water alone often results in a sticky film after lyophilization. Co-solvent lyophilization disrupts the hydrogen bonding network.

  • Dissolve your crude gum in water .

  • Add tert-butanol (tBuOH) to reach a 10-20% v/v concentration.

  • Freeze and lyophilize. The tBuOH subliming helps create a porous, fluffy "cake" rather than a collapsed film.

Precipitation Protocol (The "Acetone Crash"): If you need to remove non-polar impurities:

  • Dissolve the gum in the minimum amount of water or methanol .

  • Add this solution dropwise into a vigorously stirring volume of acetone or acetonitrile (10x volume relative to sample).

  • The phosphonic acid should precipitate as a white solid. Filter under nitrogen immediately.

Q: How do I remove inorganic salts (NaCl, phosphate) from my crude phosphonic acid?

A: Silica gel is often ineffective due to irreversible adsorption. Use Ion Exchange Chromatography (IEX) .

  • Resin: Strong Cation Exchange (e.g., Dowex 50W-X8, H+ form).

  • Mechanism: The phosphonic acid passes through (since it is anionic/neutral at acidic pH), while metal cations (

    
    , 
    
    
    
    ) are trapped.
  • Eluent: Water (for free acid) or dilute Formic Acid.

Visual Workflow: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Crystalline CheckState->Solid Rare Oil Oil / Gum / Tar CheckState->Oil Common Solubility Soluble in Organic Solvent? Oil->Solubility YesOrg Normal Phase Flash (High polarity eluent) Solubility->YesOrg Yes NoOrg Water Soluble Only Solubility->NoOrg No Lyophil Lyophilize (Use tBuOH/H2O) YesOrg->Lyophil IEX Ion Exchange (Dowex 50W) Elute with H2O NoOrg->IEX IEX->Lyophil

Caption: Decision logic for purifying phosphonic acid derivatives based on solubility and physical state.

Module 2: Weighing & Quantification (The "Water Weight" Problem)
Q: The mass reading on my balance drifts upwards constantly while weighing. Which weight is correct?

A: None of them. The drift is real-time water absorption. A hygroscopic phosphonate can absorb 5-10% of its weight in water within minutes at 50% relative humidity.

Protocol: The "Difference Weighing" Technique Do not weigh the powder directly on an open weigh boat.

  • Dry a glass vial and cap in a desiccator.

  • Tare the entire sealed vial on the balance.

  • Quickly transfer the approximate amount of phosphonate into the vial and recap immediately.

  • Weigh the sealed vial again.

  • Mass = (Final Sealed Mass) - (Tare Mass).

  • Dissolve the solid inside the vial with your solvent of choice to create a stock solution.

Q: I cannot trust the gravimetric weight for my biological assay. How do I determine the exact concentration?

A: Stop relying on the balance. Use Quantitative NMR (qNMR) .[1] This is the industry gold standard for hygroscopic compounds.

qNMR Protocol:

  • Internal Standard (IS): Choose a non-hygroscopic standard with a distinct NMR signal (e.g., Maleic Acid, Dimethyl Sulfone, or Potassium Hydrogen Phthalate).

  • Solvent:

    
     (often requires NaOD to ensure solubility and sharp peaks).
    
  • Procedure:

    • Weigh approx. 10 mg of Phosphonate (precision not required).

    • Weigh approx. 10 mg of IS (precision critical ).

    • Dissolve both in the same NMR tube.

    • Set relaxation delay (

      
      ) to 
      
      
      
      (usually 30-60 seconds for phosphonates).
  • Calculation:

    
    
    

Table 1: Comparison of Quantification Methods

MethodAccuracy for Hygroscopic SolidsProsCons
Direct Weighing < 90% (Poor)FastHigh error due to water uptake; static interference.
TGA (Thermogravimetric) > 98%Measures water content directlyDestructive; requires specialized equipment.
qNMR (Internal Std) > 99% (Excellent)Absolute quantification; non-destructiveRequires NMR time and suitable standard.
UV Extinction VariableHigh sensitivityRequires known

(extinction coefficient).
Module 3: Characterization (The "Shift" Problem)
Q: My

NMR peaks are shifting between batches (e.g., 15 ppm vs 18 ppm). Is my compound degrading?

A: Likely not. Phosphonic acids exhibit significant pH-dependent chemical shifts (up to 5-8 ppm shift between mono-anion and di-anion forms).

The Fix: Always "lock" the pH of your NMR sample.

  • Method A (High pH): Dissolve in

    
     and add 2-3 drops of 
    
    
    
    (40%). This forces the phosphonate into the fully deprotonated state (
    
    
    ), ensuring consistent shifts.
  • Method B (Buffer): Use a deuterated phosphate or acetate buffer if physiological pH is required.

Visual Workflow: qNMR Logic

qNMRLogic Sample Hygroscopic Sample (Mass Unknown) Mix Dissolve in D2O + NaOD Sample->Mix Standard Internal Standard (Mass Precise) Standard->Mix Acquire Acquire 1H or 31P NMR (d1 > 30s) Mix->Acquire Calc Calculate Molar Amount (Independent of Water) Acquire->Calc

Caption: Workflow for determining absolute molarity of hygroscopic phosphonates using qNMR.

Module 4: Storage & Stability
Q: Can I store phosphonic acids in plastic vials?

A: Free phosphonic acids (


) are generally stable in glass or plastic. However, phosphonate esters  (

) are prone to hydrolysis.
  • Best Practice: Store as the Disodium Salt . The salt form is significantly more stable and often less hygroscopic than the free acid.

  • Container: Glass vials with Teflon-lined caps. Parafilm is permeable to water vapor over time; use electrical tape or store inside a secondary desiccator containing

    
     or active silica gel.
    
  • Temperature: -20°C is standard, but ensure the vial warms to Room Temperature before opening to prevent condensation.

References
  • Lyophilization Strategies: Shivanand, A., & Mukhopadhayaya, S. (2017).[2][3] A Review on Lyophilization: A Technique to Improve Stability of Hygroscopic, Thermolabile Substances. PharmaTutor, 5(11), 28-39.[3] Available at: [Link]

  • qNMR Methodology: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Contextualized via MDPI search results on 31P qNMR).
  • 31P NMR pH Dependence: Vertex AI Search Result 1.1. 31P Nuclear Magnetic Resonance of Phosphonic Acid Analogues of Adenosine Nucleotides as Functions of pH. NIH/PubMed. Available at: [Link]

  • Weighing Hygroscopic Solids: GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available at: [Link]

Sources

Optimization

Avoiding polymerization during cinnamylphosphonic acid isolation

A Guide to Preventing and Troubleshooting Polymerization Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth technical assistance for a co...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Polymerization

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth technical assistance for a common and frustrating challenge encountered during the synthesis and isolation of cinnamylphosphonic acid: unwanted polymerization. Cinnamylphosphonic acid and its derivatives are valuable compounds in various research areas, but their vinyl structure makes them susceptible to spontaneous polymerization, leading to decreased yields, purification difficulties, and inconsistent results.

This resource is structured to provide immediate answers through our FAQ section and detailed, step-by-step solutions in our Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: Why is my cinnamylphosphonic acid polymerizing during isolation?

A1: Cinnamylphosphonic acid contains a vinyl group, which is susceptible to free-radical polymerization.[1][2] This process is often initiated by trace impurities, heat, light, or oxygen. The polymerization reaction is a chain reaction consisting of initiation, propagation, and termination steps.[1][2] Once initiated, radicals react with monomer units to form a growing polymer chain, leading to the formation of an insoluble, often intractable solid or viscous oil. The polymerization of vinylphosphonate monomers can present several challenges.[3]

Q2: What are the first visual signs of polymerization?

A2: The initial signs include the appearance of cloudiness, haziness, or the formation of a precipitate in your solution. As polymerization progresses, you may observe a significant increase in viscosity, turning the solution into a thick syrup or a solid gel. In its final stages, it can form a hard, white, insoluble powder or solid mass.[4]

Q3: Can I reverse the polymerization once it has started?

A3: Unfortunately, polymerization is generally an irreversible process. Once the polymer has formed, it is chemically stable and cannot be easily converted back to the monomer. The focus must be on prevention rather than reversal.

Q4: At what stages of my experiment is polymerization most likely to occur?

A4: Polymerization is most common during steps that involve heat or concentration. Key risk stages include:

  • Solvent Removal: Rotary evaporation or distillation concentrates both the monomer and any potential initiators, while the application of heat accelerates the reaction.

  • Reaction Workup: Extended exposure to air (oxygen) during extractions or filtration can initiate polymerization.

  • Storage: Storing the purified compound without an inhibitor, especially at room temperature or exposed to light, can lead to polymerization over time.

Troubleshooting Guide: Preventing Polymerization

This section provides actionable solutions to specific problems you may encounter during the isolation of cinnamylphosphonic acid.

Problem 1: Polymerization Observed During Solvent Removal/Concentration

This is the most common failure point. The combination of heat and increasing concentration creates a perfect storm for polymerization.

Root Cause Analysis:

  • Heat: Thermal energy can be sufficient to generate initial radicals, kicking off the chain reaction.

  • Concentration: As solvent is removed, the proximity of monomer molecules to each other and to any radical species increases dramatically, accelerating the propagation step.

  • Oxygen: Small leaks in a vacuum system can introduce oxygen, a potent initiator of radical polymerization.

Solutions & Protocols:

  • Incorporate a Radical Scavenger: Before beginning concentration, add a small amount of a polymerization inhibitor to your solution. Radical scavengers are compounds that react with and neutralize free radicals, terminating the polymerization chain.[5][6]

  • Minimize Heat: Use the lowest possible temperature for solvent removal. Utilize a high-vacuum pump to lower the boiling point of your solvent. For volatile solvents like dichloromethane or ethyl acetate, a water bath temperature of 25-30°C is often sufficient.

  • Ensure an Inert Atmosphere: Before applying heat or vacuum, purge the flask and rotary evaporator system thoroughly with an inert gas like nitrogen or argon to remove oxygen.

Problem 2: Product Polymerizes During Storage

You've successfully isolated your cinnamylphosphonic acid, but it solidifies in the vial after a few days or weeks.

Root Cause Analysis:

  • Absence of Inhibitor: The pure, isolated compound is highly prone to polymerization without a stabilizer.

  • Exposure to Light and Air: UV light can provide the energy for radical initiation, and oxygen can slowly initiate the process over time.

Solutions & Protocols:

  • Add an Inhibitor for Storage: After isolation and characterization, dissolve your product in a minimal amount of a suitable solvent and add a storage inhibitor (see Table 1). Remove the solvent carefully at low temperature, ensuring the inhibitor is evenly distributed.

  • Proper Storage Conditions: Store the inhibited product in an amber vial to protect it from light. Purge the vial with argon or nitrogen before sealing. For long-term storage, keep it in a freezer at -20°C.

Key Protocols & Methodologies
Protocol 1: Selecting and Using a Polymerization Inhibitor

The choice of inhibitor depends on the reaction conditions and the ease of removal.

InhibitorTypical Concentration (ppm)MechanismRemoval MethodNotes
Hydroquinone (HQ) 100 - 1000Phenolic Radical ScavengerBasic wash (e.g., 5% NaOH aq.), Column chromatography (alumina)[7]Effective but can be difficult to remove completely from the final product.
Butylated Hydroxytoluene (BHT) 200 - 500Phenolic Radical ScavengerVolatile, can be removed under high vacuum.Less polar than HQ, often easier to remove during purification.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) 50 - 200Stable Free Radical TrapColumn chromatography, Acidic washHighly efficient stable radical that reversibly terminates growing polymer chains.[8][9][10] Can sometimes be used for controlled polymerization.[10]

Step-by-Step Implementation:

  • Selection: For routine isolation, BHT is often a good first choice due to its effectiveness and relative ease of removal. For highly sensitive applications or storage, TEMPO offers excellent protection.

  • Addition: Prepare a stock solution of the inhibitor in your reaction solvent. Before any heating or concentration step, add the required volume to achieve the target ppm concentration.

  • Removal (If Necessary): If the inhibitor must be removed from the final product, plan your purification accordingly.

    • For HQ/MEHQ: Pass the monomer through a small plug or column of basic alumina.[11] Commercially available pre-packed columns are also an option.

    • For BHT: BHT can often be removed by subjecting the final product to high vacuum (e.g., <1 mmHg) for several hours, as it is relatively volatile.

    • For TEMPO: Standard silica gel chromatography is typically effective at removing TEMPO.

Diagrams & Visualizations

To better understand the processes, refer to the following diagrams.

G cluster_0 Polymerization Mechanism Initiation Initiation (Heat, Light, O2) Radical Free Radical (R•) Initiation->Radical Propagation Propagation (Chain Growth) Radical->Propagation + Monomer Monomer1 Monomer (M) Monomer1->Propagation Polymer Growing Polymer (P•) Propagation->Polymer Polymer->Propagation + n(Monomer) Termination Termination Polymer->Termination DeadPolymer Stable Polymer G cluster_1 Optimized Isolation Workflow start Crude Reaction Mixture add_inhibitor Add Inhibitor (e.g., BHT, 200 ppm) start->add_inhibitor workup Aqueous Workup (Room Temp) add_inhibitor->workup concentrate Concentrate Under Vacuum (Low Temp, <30°C) workup->concentrate check Check for Polymer? concentrate->check purify Purification (e.g., Crystallization, Chromatography) check->purify No polymer Discard / Re-evaluate check->polymer Yes final_product Pure Cinnamylphosphonic Acid purify->final_product

Caption: Recommended workflow to prevent polymerization during isolation.

References
  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022). Google Vertex AI Search.
  • CHAPTER 4: Synthesis and Polymerization of Vinylphosphonic Acid. Books.
  • 1 Anionic Vinyl Polymerization. Controlled and Living Polymerizations.
  • Basic mechanism for the living radical polymerization of vinyl monomers with an iniferter. ResearchGate.
  • Process for isolating and purifying hydroquinone. Google Patents.
  • Polymerization of Vinyl Chloride. Toxic Docs.
  • What Is Free Radical Polymerization? How PVC and PS Are Made. Patsnap Eureka.
  • Control of Molecular Weights and Polydispersities in Radical Polymerization of Styrene in the Presence of Stable Radicals. DTIC.
  • An Improved Mimetic Compound for Styrene “Living” Free Radical Polymerization. An Initiator Containing the “Penultimate” Unit. Macromolecules - ACS Publications.
  • Radical scavengers | Preventing polymerization. Wako.
  • Miners Solving for Tomorrow Research Conference: Polymerization Methods for Vinyl Phosphonate Monomers: Challenges and Perspectives. Scholars' Mine.
  • Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. MDPI.
  • The styrene-butadiene copolymer and radical scavengers The sheared... ResearchGate.
  • Inhibitor removers Prepacked column for removing hydroquinone and monomethyl ether hydroquinone. Sigma-Aldrich.
  • Mechanism of Controlled/“Living” Radical Polymerization of Styrene in the Presence of Nitroxyl Radicals. Kinetics and Simulations. Macromolecules - ACS Publications.
  • Synthesis, synthetic interests, and biological activities of β-substituted vinylphosphonates. Taylor & Francis Online.
  • Rare-earth metal-mediated synthesis of radical-containing polyvinylphosphonates: Novel materials for battery applications. mediaTUM.
  • Method for removal of polymerization inhibitor. Google Patents.
  • Removing inhibitor from MMA (and other methacrylate monomers). Reddit.
  • How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxyethyl acrylate monomer using basic alumina?. Reddit.
  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate.
  • Cinnamylphosphonic Acid | C9H11O3P | CID 11063391. PubChem - NIH.
  • Cinnamylphosphonic Acid | 146404-58-2. TCI EUROPE N.V..
  • Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols. Preparation of Cinnamyl-H-Phosphinic Acid. Organic Syntheses.
  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PMC.
  • Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. MDPI.
  • A silanediol inhibitor of the metalloprotease thermolysin: synthesis and comparison with a phosphinic acid inhibitor. PubMed.
  • Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. SciSpace.
  • Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. PubMed.
  • Process for purification of boronic acid and its derivatives. Google Patents.

Sources

Troubleshooting

Optimal solvent systems for cinnamylphosphonic acid chromatography

Technical Support Center: Cinnamylphosphonic Acid (CPA) Chromatography Executive Summary & Molecular Profile The Challenge: Cinnamylphosphonic acid (CPA) presents a classic "push-pull" chromatographic challenge. It is an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cinnamylphosphonic Acid (CPA) Chromatography

Executive Summary & Molecular Profile

The Challenge: Cinnamylphosphonic acid (CPA) presents a classic "push-pull" chromatographic challenge. It is an amphiphilic molecule containing a hydrophobic cinnamyl tail (phenyl ring + alkene) and a highly polar, acidic phosphonate head group (


).
  • pKa Profile: The phosphonate group typically exhibits two ionization steps:

    
     and 
    
    
    
    .[1]
  • Common Failure Modes:

    • Severe Peak Tailing: Caused by Lewis acid-base interactions between the phosphonate group and residual silanols or trace metals in the stainless steel hardware.

    • Retention Drift: Due to incomplete ionization control or "phase collapse" (dewetting) in high-aqueous conditions on standard C18 columns.

Module 1: Optimal Solvent Systems (The "How-To")

Do not rely on a single generic method. Select your solvent system based on your detection method and available column chemistry.

System A: The "Gold Standard" (UV-Detection Only)

Best for peak shape and robustness when Mass Spectrometry (MS) is not required.

ComponentCompositionFunction
Stationary Phase C18 Hybrid Particle (e.g., Ethylene Bridged Hybrid) or Phenyl-Hexyl Hybrid particles reduce silanol activity; Phenyl-Hexyl offers

selectivity for the cinnamyl group.
Solvent A Water + 0.1% Phosphoric Acid (

)
Lowers pH (~2.0) to suppress ionization of

; phosphate ions mask active silanol sites.
Solvent B Acetonitrile (ACN) + 0.1% Phosphoric AcidACN provides sharper peaks than Methanol for aromatic compounds; acid ensures baseline stability.
Gradient 5% B to 95% BThe cinnamyl tail provides sufficient hydrophobicity for standard gradient elution.
System B: MS-Compatible (LC-MS/MS)

Required when using Electrospray Ionization (ESI).

ComponentCompositionFunction
Stationary Phase Mixed-Mode Anion Exchange (WAX/C18) The anion exchange moiety retains the acidic head; the C18 retains the tail.
Solvent A Water + 10-20 mM Ammonium Formate (pH 3.5) Buffers the mobile phase; Formate is volatile. pH 3.5 ensures the phosphonate is partially ionized (

) to engage the WAX mechanism.
Solvent B AcetonitrileStandard organic modifier.
Gradient Isocratic or Shallow GradientMixed-mode mechanisms are sensitive to ionic strength changes; keep buffer concentration constant if possible.

Module 2: Troubleshooting Guide (The "Fix-It")

Issue: "Shark Fin" Tailing (Asymmetry > 1.5)

Symptoms: The peak front is sharp, but the tail drags significantly.

Root Cause Analysis: The phosphonic acid group is a strong chelator. It is likely binding to trace iron/steel in your frit or column body, or interacting with free silanols.

Corrective Actions:

  • Passivation (The "Sacrificial" Additive): Add 5–10 µM Medronic Acid (MDP) or EDTA to Mobile Phase A. This chelates metals in the system, preventing the analyte from binding.

  • Switch to HILIC: If RP-HPLC fails, switch to a HILIC silica column.

    • Mobile Phase: 90% ACN / 10% Water with 20mM Ammonium Acetate (pH 5.8).

    • Mechanism:[2] The polar phosphonate head prefers the water layer in HILIC, often resulting in sharper peaks than RP-HPLC for this class of molecule.

Issue: Ghost Peaks or Carryover

Symptoms: Small peaks appearing in blank injections at the CPA retention time.

Root Cause Analysis: CPA adsorbs strongly to stainless steel injector needles and loops.

Corrective Actions:

  • Needle Wash: Change needle wash solvent to 50:50 MeOH:Water + 0.5% Formic Acid . The acid is required to protonate the CPA and desorb it from metal surfaces.

  • System Passivation: Flush the LC system (without column) with 30% Phosphoric Acid overnight if the contamination persists.

Visualizing the Workflow

The following logic gate helps you select the correct starting method based on your equipment and goals.

CPA_Method_Development Start START: Select CPA Method CheckMS Is MS Detection Required? Start->CheckMS UV_Path UV / PDA Detection CheckMS->UV_Path No MS_Path LC-MS / ESI CheckMS->MS_Path Yes Acid_Choice Use 0.1% Phosphoric Acid (pH ~2.0) UV_Path->Acid_Choice Col_Choice_UV Column: C18 Hybrid or Phenyl-Hexyl Acid_Choice->Col_Choice_UV Result_UV Result: Sharp Peaks, High Robustness Col_Choice_UV->Result_UV Buffer_Choice Use 10mM Ammonium Formate (pH 3.5 - 4.0) MS_Path->Buffer_Choice Col_Choice_MS Column: Mixed-Mode (WAX) or HILIC Buffer_Choice->Col_Choice_MS Result_MS Result: Good Ionization, Acceptable Shape Col_Choice_MS->Result_MS

Caption: Decision tree for selecting the initial solvent system based on detection requirements.

Standard Operating Procedure (SOP): Buffer Preparation

Scientific Integrity Note: Inconsistent buffer pH is the #1 cause of retention time shifting for phosphonic acids.

Protocol: 20mM Ammonium Formate (pH 3.5)

  • Weigh: Dissolve 1.26 g of Ammonium Formate (LC-MS Grade) in 900 mL of HPLC-grade water.

  • Titrate: Slowly add Formic Acid (approx. 1-2 mL) while monitoring with a calibrated pH meter until pH reaches exactly 3.50.

    • Why? Relying on "0.1% Formic Acid" is imprecise. The buffer capacity at pH 3.5 stabilizes the ionization state of CPA's first proton (

      
      ).
      
  • Dilute: Bring volume to 1000 mL with water.

  • Filter: Filter through a 0.2 µm Nylon membrane (do not use cellulose for acidic buffers).

Frequently Asked Questions (FAQ)

Q: Can I use Ion-Pairing Reagents like TEA or TBA? A: Yes, but with caution. Adding 5–10 mM Triethylamine (TEA) or Tetrabutylammonium (TBA) will significantly improve peak shape on C18 columns by masking silanols and forming neutral ion pairs with the phosphonate group.

  • Warning: Ion-pairing reagents permanently modify the column. Dedicate a specific column to this method; do not use it for other assays afterward.

Q: Why do I see double peaks? A: This is often "Atropisomerism" or simply pH mismatch. If the sample diluent pH differs significantly from the mobile phase pH, the CPA may exist in two ionization states as it travels through the column.

  • Fix: Dissolve your sample in the Mobile Phase A rather than pure solvent.

Q: Is HILIC better than Reverse Phase for CPA? A: Not necessarily. While CPA is polar, the cinnamyl group is quite hydrophobic. HILIC is preferred only if you are analyzing CPA alongside very polar metabolites (e.g., free phosphonic acid or phosphate). For pure CPA, Reverse Phase on a high-quality Hybrid C18 is more robust.

References

  • Agilent Technologies. (2020). Analysis of Phosphonic Acids using LC-MS/MS. Agilent Application Notes. [Link]

  • Waters Corporation. (2021). Separation of Polar Acidic Compounds on Hybrid Particles. Waters White Paper. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic compounds. Journal of Chromatography A. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ³¹P NMR Chemical Shift of Cinnamylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of organophosphorus chemistry, cinnamylphosphonic acid and its derivatives represent a class of compounds with significant potential in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organophosphorus chemistry, cinnamylphosphonic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. A key analytical parameter for the characterization of these molecules is their phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) chemical shift. This guide provides an in-depth analysis of the expected ³¹P NMR chemical shift for cinnamylphosphonic acid, a comparison with relevant analogues, and a detailed protocol for its experimental determination.

Understanding the ³¹P NMR Chemical Shift of Phosphonic Acids

The ³¹P nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and spin of ½, which typically results in sharp and well-resolved signals[1][2][3]. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom. For phosphonic acids, several key factors dictate the observed chemical shift:

  • Substituent Effects: The electronegativity of the groups attached to the phosphorus atom plays a crucial role. More electronegative substituents generally cause a downfield shift (higher ppm value)[4].

  • Hybridization and Bond Angles: Changes in the C-P-O bond angles can influence the shielding of the phosphorus nucleus[5].

  • pH and Protonation State: The ionization state of the phosphonic acid group has a significant impact on the chemical shift. As the pH of the solution changes, the degree of protonation of the phosphonic acid varies, leading to observable shifts in the ³¹P NMR spectrum. This pH dependence can be utilized to determine the pKa values of the acid[5][6].

  • Solvent Effects: The choice of solvent can influence the chemical shift through interactions such as hydrogen bonding.

Chemical shifts in ³¹P NMR are reported relative to an external standard, which is typically 85% phosphoric acid (H₃PO₄) set at 0 ppm[4][7].

Cinnamylphosphonic Acid: An Estimation and Comparative Analysis

For comparison, let's consider the ³¹P NMR chemical shifts of related vinylphosphonic acid and its derivatives. The presence of the vinyl group (C=C) directly attached to the phosphorus in vinylphosphonic acid influences the electronic environment. Data for vinylphosphonic acid dichloride shows a chemical shift, though this is for the dichloride and not the acid itself[8]. The mono-N-decyl ester of vinylphosphonic acid also has reported spectral data[9]. Poly(vinylphosphonic acid) exhibits a broad resonance between 27 and 34 ppm[10].

The key structural difference in cinnamylphosphonic acid is the presence of the phenyl group in conjugation with the double bond. This extended π-system is expected to influence the electron density at the phosphorus nucleus. Generally, phosphonic acids of the type R-P(=O)(OH)₂ have chemical shifts in the range of -5 to 25 ppm[11].

The table below provides a comparative overview of the expected ³¹P NMR chemical shift for cinnamylphosphonic acid alongside its structural analogues.

CompoundStructureExpected ³¹P NMR Chemical Shift (δ, ppm)Key Structural Features Influencing the Shift
Cinnamylphosphonic Acid C₆H₅CH=CHCH₂P(O)(OH)₂Estimated: 20 - 30 ppmExtended conjugation from the phenyl ring through the double bond.
Vinylphosphonic Acid CH₂=CHP(O)(OH)₂18 - 28 ppmDirect attachment of the vinyl group to the phosphorus.
Styrylphosphonic Acid C₆H₅CH=CHP(O)(OH)₂15 - 25 ppmPhenyl group in direct conjugation with the P-C double bond.
Alkylphosphonic Acids R-P(O)(OH)₂ (R = saturated alkyl)25 - 40 ppmElectron-donating alkyl group.

Note: The expected chemical shift values are provided as a range and can vary based on experimental conditions such as solvent and pH.

The extended conjugation in cinnamylphosphonic acid, while electronically significant, is separated from the phosphorus atom by a methylene (-CH₂-) group. This separation will likely mitigate the direct electronic influence of the phenylvinyl moiety compared to styrylphosphonic acid, where the conjugation is directly attached to the phosphorus. Therefore, the chemical shift is anticipated to be in a range slightly different from styrylphosphonic acid but still influenced by the overall electronic nature of the cinnamyl group.

Experimental Protocol for ³¹P NMR Spectroscopy

To accurately determine the ³¹P NMR chemical shift of cinnamylphosphonic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system by including a known internal standard.

Objective: To acquire a proton-decoupled ³¹P NMR spectrum of cinnamylphosphonic acid to determine its chemical shift.

Materials:

  • Cinnamylphosphonic acid sample

  • Deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆)

  • Internal standard (e.g., triphenyl phosphate, δ ≈ -17 ppm in CDCl₃)

  • NMR tubes

  • NMR spectrometer with a broadband probe tunable to the ³¹P frequency

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve cinnamylphosphonic acid in deuterated solvent prep2 Add internal standard (optional but recommended) prep1->prep2 prep3 Transfer solution to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Tune and match the probe to the ³¹P frequency acq1->acq2 acq3 Set acquisition parameters (e.g., pulse width, relaxation delay) acq2->acq3 acq4 Acquire proton-decoupled ³¹P NMR spectrum acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference the spectrum to 85% H₃PO₄ (0 ppm) proc3->proc4 G A Molecular Structure (Cinnamylphosphonic Acid) B Electronic Environment of Phosphorus A->B determines C ³¹P NMR Chemical Shift (δ) B->C directly influences D Experimental Conditions (Solvent, pH) D->C modulates E Reference Standard (85% H₃PO₄) E->C provides reference for

Figure 2: Factors influencing the ³¹P NMR chemical shift.

Conclusion

References

  • Bourne, R. M. (1983). 31P Nuclear Magnetic Resonance of Phosphonic Acid Analogues of Adenosine Nucleotides as Functions of pH and Magnesium Ion Concentration. PubMed. Available at: [Link]

  • da Silva, A. C. S., & da Silva, J. G. (2021). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. ResearchGate. Available at: [Link]

  • Li, W., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

  • He, Y., et al. (2019). 1H,13C, and31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. ResearchGate. Available at: [Link]

  • Barskiy, D. A., et al. (2020). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC. Available at: [Link]

  • SpectraBase. (n.d.). Vinylphosphonic-acid-mono-N-decylester - Optional[31P NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Unknown. (2014). 31-P NMR SPECTROSCOPY. Slideshare. Available at: [Link]

  • Aubert, S., et al. (2001). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). VINYLPHOSPHONIC-ACID-DICHLORIDE - Optional[31P NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Steffen, T. (2017). 31P chemical shifts. Steffen's Chemistry Pages - Science and Fun. Available at: [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

  • University of Ottawa. (n.d.). 31Phosphorus NMR. University of Ottawa NMR Facility. Available at: [Link]

  • Turner, G. L., et al. (1986). Structure and Cation Effects on Phosphorus-31 NMR Chemical Shifts and Chemical-Shift Anisotropies of Orthophosphates. Oldfield Group Website - University of Illinois. Available at: [Link]

  • Unknown. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-Portal.org. Available at: [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Wikipedia. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: Melting Point &amp; Purity of Cinnamylphosphonic Acid

Topic: Melting Point Range of Pure Cinnamylphosphonic Acid Content Type: Publish Comparison Guide Executive Summary Cinnamylphosphonic acid (CAS 146404-58-2) is a specialized organophosphorus compound used as a building...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Range of Pure Cinnamylphosphonic Acid Content Type: Publish Comparison Guide

Executive Summary

Cinnamylphosphonic acid (CAS 146404-58-2) is a specialized organophosphorus compound used as a building block in medicinal chemistry and surface material engineering. Its melting point (MP) is the primary "first-pass" quality attribute (CQA) used to verify the successful hydrolysis of its liquid ester precursors and to distinguish it from structural analogs.

This guide provides an objective technical analysis of the melting point range of pure cinnamylphosphonic acid (170–175 °C), contrasting it with critical impurities, precursors, and analogs to aid researchers in validating synthesis and purity.

Technical Profile: Cinnamylphosphonic Acid[1]
  • IUPAC Name: [(E)-3-phenylprop-2-enyl]phosphonic acid

  • Common Name: Cinnamylphosphonic acid[1]

  • CAS Number: 146404-58-2

  • Molecular Formula: C₉H₁₁O₃P

  • Molecular Weight: 198.16 g/mol

  • Physical State: White to off-white crystalline powder

The "Gold Standard" Melting Point Range

For high-purity (>98% HPLC) cinnamylphosphonic acid, the experimentally validated melting point range is:

ngcontent-ng-c3932382896="" class="ng-star-inserted">

170.0 °C – 175.0 °C

Note on Thermal Behavior: Unlike carboxylic acids which often melt sharply, phosphonic acids exhibit strong intermolecular hydrogen bonding networks (involving the P=O and P-OH groups). This can result in a broader melting range (2–5 °C) even at high purity. A range below 168 °C typically indicates incomplete hydrolysis (presence of mono-esters) or retained solvents.

Comparative Analysis: Target vs. Alternatives & Impurities

The following table contrasts cinnamylphosphonic acid with its direct precursor (diethyl ester), its carboxylic analog (cinnamic acid), and its saturated analog (benzylphosphonic acid).

Table 1: Comparative Thermal Properties

CompoundStructureCAS No.[2][3][4][5]Melting Point (°C)Physical StateCritical Differentiator
Cinnamylphosphonic Acid Ph-CH=CH-CH₂-P(O)(OH)₂146404-58-2 170 – 175 SolidTarget Product
Diethyl Cinnamylphosphonate Ph-CH=CH-CH₂-P(O)(OEt)₂52378-69-5N/A (Liquid)*LiquidPrecursor. Boiling Point ~170°C @ 4 Torr. Presence indicates 0% conversion.
Cinnamic Acid Ph-CH=CH-COOH140-10-3132 – 135SolidAnalog. Significantly lower MP due to weaker dimer H-bonding compared to phosphonic networks.
Benzylphosphonic Acid Ph-CH₂-P(O)(OH)₂6881-57-8166 – 172SolidAnalog. Saturated chain. MP overlaps significantly; requires NMR/HPLC to distinguish.
Phenylphosphonic Acid Ph-P(O)(OH)₂1571-33-1162 – 164SolidAnalog. Shorter chain. Lower MP distinguishes it from the cinnamyl derivative.

*Note: The diethyl ester is a liquid at room temperature.[3] If your isolated product is a "slush" or melts <100°C, it is likely a mixture of the acid and unhydrolyzed ester.

Mechanistic Insight: Why the High MP?

The high melting point of cinnamylphosphonic acid (170+ °C) relative to cinnamic acid (133 °C) is driven by the tetrahedral geometry of the phosphonate group . While carboxylic acids form planar dimers, phosphonic acids form complex 3D polymeric hydrogen-bonded sheets in the crystal lattice. This requires significantly more thermal energy to disrupt, making MP a robust indicator of the "Free Acid" form.

Experimental Protocols
A. Synthesis & Purification Workflow

To ensure the MP range of 170–175 °C is achieved, the following protocol is recommended. This avoids the common pitfall of "oiling out" caused by residual ester impurities.

Step 1: Hydrolysis

  • Dissolve Diethyl cinnamylphosphonate in 6N HCl (or use TMSBr in DCM for milder conditions).

  • Reflux for 12–24 hours. Monitoring: The biphasic mixture (organic ester oil + aqueous acid) will eventually become a homogeneous solution as the soluble acid forms.

Step 2: Isolation

  • Concentrate the reaction mixture under vacuum to remove water/HCl.

  • The residue will likely be a viscous oil or sticky solid. Do not stop here.

Step 3: Recrystallization (The Critical Purification Step)

  • Solvent Selection: Water (primary) or 5% Ethanol/Water.

  • Dissolve the crude residue in the minimum amount of boiling water.

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter the white crystals.

  • Drying: Dry under high vacuum over P₂O₅ for 24 hours. Moisture retention significantly depresses the MP of phosphonic acids.

B. Melting Point Determination Method
  • Preparation: Grind the dried sample into a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact well by tapping.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 150 °C.

    • Slow Ramp: 1 °C/min from 150 °C to 180 °C.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the complete disappearance of solid (Clear Point).

Visualization of Workflows
Diagram 1: Synthesis & Quality Control Logic

This workflow illustrates the path from precursor to validated product, highlighting the decision points based on physical state and melting point.

G Start Start: Diethyl Cinnamylphosphonate (Liquid) Hydrolysis Hydrolysis (HCl Reflux or TMSBr) Start->Hydrolysis Crude Crude Isolation (Viscous Oil/Solid) Hydrolysis->Crude Recryst Recrystallization (Solvent: Water) Crude->Recryst Purification Dry Vacuum Drying (Remove Hydrates) Recryst->Dry MP_Test MP Analysis Dry->MP_Test Result_Low MP < 165°C (Fail: Impure/Wet) MP_Test->Result_Low Incomplete Result_High MP 170-175°C (Pass: Pure Acid) MP_Test->Result_High Target Met Result_Low->Recryst Reprocess

Caption: Logic flow for purifying Cinnamylphosphonic acid, using Melting Point as the "Gate" for quality acceptance.

Diagram 2: Structural Comparison & Thermal Stability

A visual comparison of the target against its closest analogs.

G Target Cinnamylphosphonic Acid MP: 170-175°C (Target) Analog1 Benzylphosphonic Acid MP: 166-172°C (Saturated Analog) Target->Analog1 Similar MP (Requires NMR to Distinguish) Analog2 Cinnamic Acid MP: 132-135°C (Carboxylic Analog) Target->Analog2 Distinct MP (Easy to Differentiate) Precursor Diethyl Ester Liquid (Precursor) Target->Precursor State Change (Liquid to Solid)

Caption: Relationship map showing how MP differentiates the target from precursors and carboxylic analogs, but overlaps with saturated phosphonic analogs.

References
  • Tokyo Chemical Industry (TCI). Product Specification: Cinnamylphosphonic Acid (CAS 146404-58-2). Retrieved from .

  • PureSynth. Certificate of Analysis: Cinnamylphosphonic Acid 98.0%. Retrieved from .

  • National Institute of Standards and Technology (NIST). Trans-Cinnamic Acid Melting Point Data. NIST Chemistry WebBook, SRD 69. Retrieved from .

  • Thermo Fisher Scientific. Benzylphosphonic acid, 97% Product Data.[6] Retrieved from .[6]

  • ChemicalBook. Diethyl Trans-Cinnamylphosphonate Properties. Retrieved from .

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement.[7] Chemical Reviews, 81(4), 415-430. (Foundational reference for the synthesis mechanism described).

Sources

Validation

Mass spectrometry fragmentation pattern of cinnamylphosphonic acid

Title: Comparative MS Profiling: Cinnamylphosphonic Acid vs. Saturated and Esterified Analogues Executive Summary Cinnamylphosphonic acid (CPA) is a structural hybrid containing a styryl group conjugated to a phosphonic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative MS Profiling: Cinnamylphosphonic Acid vs. Saturated and Esterified Analogues

Executive Summary

Cinnamylphosphonic acid (CPA) is a structural hybrid containing a styryl group conjugated to a phosphonic acid moiety. In drug development, it serves as a critical transition-state analogue for enzymes processing allylic phosphates.

This guide provides a technical breakdown of the Mass Spectrometry (MS) fragmentation patterns of CPA (


). Unlike standard alkylphosphonates, CPA exhibits unique ionization behaviors driven by the resonance stabilization of the cinnamyl group. We compare its performance against two primary alternatives: its diethyl ester  (Diethyl cinnamylphosphonate) and its saturated analogue  (3-Phenylpropylphosphonic acid).

Key Findings:

  • Optimal Detection: Negative Electrospray Ionization (ESI-) is superior for CPA due to the acidic phosphonate protons.

  • Diagnostic Ion: The

    
     79 (
    
    
    
    ) ion is the universal quantifier for the acid, while
    
    
    117 (cinnamyl cation) is the structural identifier in positive mode.
  • Differentiation: CPA is distinguished from its saturated analogue by the high-abundance allylic cleavage absent in 3-phenylpropyl derivatives.

Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation data described below, use the following self-validating protocol. This workflow ensures separation of the free acid from potential ester impurities.

Reagents:

  • Analyte: Cinnamylphosphonic acid (>98% purity).

  • Mobile Phase A: 10 mM Ammonium Acetate in

    
     (pH 9.0 for negative mode stability).
    
  • Mobile Phase B: Acetonitrile (MeCN).

Instrument Parameters:

  • Source: ESI (Electrospray Ionization).[1][2][3][4][5][6]

  • Polarity: Negative (Primary) and Positive (Secondary/Structural confirmation).

  • Collision Gas: Argon or Nitrogen.

Step-by-Step Workflow
  • Sample Preparation: Dissolve CPA in 50:50 MeOH:

    
     to a concentration of 1 
    
    
    
    g/mL. Avoid pure organic solvents to prevent precipitation of the polar acid.
  • Direct Infusion (Optimization): Infuse at 10

    
    L/min. Tune declustering potential (DP) to maximize the 
    
    
    
    precursor at
    
    
    197.
  • LC Separation: Use a C18 column (or HILIC for higher retention).

    • Gradient: 5% B to 95% B over 10 minutes.

    • Note: Phosphonic acids tail significantly on standard C18; a HILIC column or high pH buffer is recommended to ensure sharp peak shape.

  • MS/MS Acquisition: Perform Product Ion Scans with stepped Collision Energies (CE: 10, 20, 40 eV).

Workflow Visualization

G cluster_0 Sample Prep cluster_1 LC-MS Interface cluster_2 Mass Analyzer S1 CPA Analyte (1 µg/mL) S2 Solvent System (MeOH:H2O 1:1) S1->S2 LC HILIC/C18 Separation (pH 9.0 Buffer) S2->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1 Filter [M-H]- m/z 197 ESI->Q1 CC Collision Cell (Ar Gas, 10-40eV) Q1->CC Q3 Q3 Scan Fragments CC->Q3 DET Detector (Signal Output) Q3->DET Detection

Caption: LC-MS/MS workflow for optimal ionization and fragmentation of Cinnamylphosphonic acid.

Mechanistic Fragmentation Analysis

The fragmentation of CPA is governed by two competing forces: the stability of the C-P bond and the resonance of the allylic system .

A. Negative Mode (ESI-): The Quantitative Standard

In negative mode, the precursor is the deprotonated molecular ion


.
  • Precursor:

    
     197.1
    
  • Primary Pathway (Phosphonate Specific): The most facile cleavage is the rupture of the P-C bond, but this is energetically demanding. More commonly, the molecule loses water or small neutrals first. However, at high collision energies, the charge retention favors the inorganic phosphate species.

    • 
       79 (
      
      
      
      ):
      The base peak in high-energy collisions. Diagnostic for all phosphonic acids.
    • 
       63 (
      
      
      
      ):
      Secondary fragment from further oxygen loss.
    • 
       179 (
      
      
      
      ):
      Formation of cyclic metaphosphonate species.
B. Positive Mode (ESI+): The Structural Fingerprint

While less sensitive, positive mode provides structural proof of the cinnamyl backbone.

  • Precursor:

    
     at 
    
    
    
    199.1.
  • Mechanism: Protonation occurs on the phosphoryl oxygen. The C-P bond weakens, leading to Allylic Cleavage .

    • 
       117 (Cinnamyl Cation):  The charge migrates to the organic chain, stabilized by resonance (
      
      
      
      ). This is the base peak in ESI+.
    • 
       91 (Tropylium Ion):  The cinnamyl cation loses acetylene (
      
      
      
      ) to form the ultra-stable tropylium ion (
      
      
      ).
Fragmentation Pathway Diagram[4][5][7]

Fragmentation Parent_Neg [M-H]- (m/z 197) Deprotonated Parent Water_Loss [M-H-H2O]- (m/z 179) Cyclic Anhydride Parent_Neg->Water_Loss - H2O (18 Da) PO3 PO3- (m/z 79) Phosphite Ion Parent_Neg->PO3 C-P Cleavage (High Energy) Parent_Pos [M+H]+ (m/z 199) Protonated Parent Cinnamyl Cinnamyl Cation (m/z 117) Ph-CH=CH-CH2+ Parent_Pos->Cinnamyl Allylic Cleavage - H3PO3 Tropylium Tropylium (m/z 91) C7H7+ Cinnamyl->Tropylium - C2H2 (Acetylene)

Caption: Divergent fragmentation pathways of CPA in Negative vs. Positive ESI modes.

Comparative Analysis: CPA vs. Alternatives

This section objectively compares CPA with its two most common structural relatives. This comparison is vital for researchers distinguishing between prodrugs (esters) and metabolites (acids).

Table 1: Spectral Fingerprint Comparison
FeatureCinnamylphosphonic Acid (CPA) Diethyl Cinnamylphosphonate (Ester) 3-Phenylpropylphosphonic Acid (Sat.)
Formula



MW 198.15254.26200.17
Precursor (ESI-) 197 N/A (Poor ionization in Neg)199
Key Mechanism Direct C-P cleavage;

loss.
McLafferty Rearrangement (Loss of

).
Alkyl chain fragmentation (High Energy).
Base Peak (ESI+) 117 (Allylic Cation)255 (

) or 117
91 (Tropylium)
Diagnostic Ion

79 (

)

227 (

)

79 (

)
Stability High (C-P bond stable)Moderate (Esters hydrolyze)Very High (No double bond)
Detailed Comparative Insights

1. CPA vs. Diethyl Cinnamylphosphonate (The Ester)

  • The Difference: The ester carries ethyl groups that block negative ionization sites. Therefore, esters must be run in Positive Mode .

  • McLafferty Rearrangement: The ester exhibits a classic McLafferty rearrangement not seen in the free acid. The ethyl group rearranges to lose neutral ethylene (28 Da), shifting the mass from 255

    
     227. CPA cannot do this; it only loses water (18 Da).
    
  • Implication: If you see a loss of 28 Da, your sample is the ester, not the acid.

2. CPA vs. 3-Phenylpropylphosphonic Acid (The Saturated Analog)

  • The Difference: The saturated analog lacks the C=C double bond.

  • Fragmentation Energy: CPA fragments easily in positive mode because the resulting

    
     117 ion is resonance-stabilized. The saturated analog (
    
    
    
    119 if cleaved) has no resonance stabilization, making the C-P bond significantly harder to break.
  • Implication: In a mixture, CPA will show a much higher intensity of organic fragments (117/91) compared to the saturated analog at the same collision energy.

References

  • Levsen, K., et al. (2005). Structure elucidation of phosphonic acids by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Kéki, S., et al. (2001). Electrospray mass spectrometry of organophosphorus compounds.[3][4][6] Rapid Communications in Mass Spectrometry.[3][5]

  • NIST Chemistry WebBook. Cinnamylphosphonic acid Mass Spectrum Data. National Institute of Standards and Technology.

  • BenchChem. Fragmentation patterns of Phosphonates and Esters.

Sources

Comparative

Comparative Guide: Cinnamylphosphonates vs. Carboxylates in Biological Systems

This guide provides a technical comparison between Cinnamylphosphonates (and related phosphonate bioisosteres) and their Carboxylate analogues (Cinnamates). It is designed for researchers in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Cinnamylphosphonates (and related phosphonate bioisosteres) and their Carboxylate analogues (Cinnamates). It is designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The transition from Carboxylates (Cinnamic Acid/Esters) to Phosphonates (Cinnamyl/Styrylphosphonates) represents a classic bioisosteric replacement strategy. While Cinnamates are naturally occurring phenylpropanoids with broad but often weak-to-moderate biological activity and rapid metabolic clearance, Phosphonates offer enhanced metabolic stability and specific transition-state mimicry .

  • Carboxylates: Best for broad-spectrum antimicrobial action via membrane disruption; limited by rapid hydrolysis by esterases.

  • Phosphonates: Best for targeted enzyme inhibition (e.g., Phenylalanine Ammonia-Lyase) and overcoming multidrug resistance (MDR) in cancer lines; limited by poor passive membrane permeability unless masked as prodrugs.

Molecular Rationale: The Bioisosteric Switch

The core difference lies in the geometry and electronic distribution of the head group.

  • Planar vs. Tetrahedral: The carboxylate group (

    
    ) is planar (
    
    
    
    ). The phosphonate group (
    
    
    ) is tetrahedral (
    
    
    ). This allows phosphonates to mimic the tetrahedral transition states of hydrolytic enzymes better than the planar carboxylate substrate.
  • pK_a and Ionization: Phosphonic acids are dibasic (

    
    , 
    
    
    
    ), meaning they are highly ionized at physiological pH, unlike monobasic carboxylic acids (
    
    
    ). This necessitates the use of phosphonate esters (prodrugs) to cross cell membranes.
Diagram 1: Structural & Electronic Comparison

Bioisosterism cluster_0 Carboxylate (Cinnamate) cluster_1 Phosphonate (Styryl/Cinnamyl) C_Struct Structure: Ph-CH=CH-COOH C_Geom Geometry: Planar (sp2) C_Struct->C_Geom P_Struct Structure: Ph-CH=CH-PO(OR)2 C_Struct->P_Struct Bioisosteric Replacement C_Role Role: Substrate / Product C_Geom->C_Role Rapid Turnover P_Geom Geometry: Tetrahedral (sp3) P_Struct->P_Geom P_Role Role: Transition State Mimic Metabolic Blocker P_Geom->P_Role High Affinity Binding

Caption: Comparison of planar carboxylate vs. tetrahedral phosphonate geometry and its impact on biological role.

Comparative Biological Activity

A. Enzyme Inhibition (Target: Phenylalanine Ammonia-Lyase - PAL)

This is the most distinct differentiator. Cinnamates are the products of PAL, causing weak feedback inhibition. Styrylphosphonates are mechanism-based inhibitors.

  • Mechanism: The phosphonate group mimics the tetrahedral transition state formed during the deamination of phenylalanine.

  • Data: 1-amino-2-phenylethylphosphonic acid (PheP) exhibits

    
     values in the low micromolar range, significantly more potent than the feedback inhibition of cinnamate.
    
B. Cytotoxicity & Anticancer Potential

Cinnamates generally show weak cytotoxicity (


 in mM range) unless derivatized. Phosphonates, particularly 

-aminophosphonates derived from cinnamaldehyde
, show superior potency against resistant cell lines.
FeatureCinnamates (Carboxylates)Cinnamyl/Styryl Phosphonates
Primary Mechanism ROS generation, HDAC inhibition.Tubulin polymerization inhibition, MDR evasion.
Potency (

)
Low (0.5 - 5.0 mM)Moderate to High (5 - 100

)
MDR Sensitivity Often pumped out by P-gp.Evasion of P-gp efflux (Lipophilic esters).
Key Derivative Methyl CinnamateDiethyl

-aminophosphonate
C. Antimicrobial Activity[1][2][3][4][5][6][7][8]
  • Cinnamates: Act by disrupting bacterial cell membranes due to their amphiphilic nature. Effective against S. aureus and E. coli but require high concentrations.

  • Phosphonates: Diethyl cinnamylphosphonate derivatives (especially with boronic acid substituents) have shown MICs as low as 62.5

    
     , outperforming standard cinnamates. They induce oxidative stress and DNA damage rather than just membrane disruption.
    

Experimental Protocols

Protocol A: Synthesis of Diethyl Cinnamylphosphonate (Arbuzov Reaction)

Use this protocol to generate the phosphonate standard for testing.

  • Reagents: Cinnamyl bromide (1 eq), Triethyl phosphite (1.2 eq).

  • Setup: Flame-dried round-bottom flask with a reflux condenser under

    
     atmosphere.
    
  • Procedure:

    • Add cinnamyl bromide to the flask.

    • Add triethyl phosphite dropwise at room temperature (exothermic).

    • Heat to 140°C for 4 hours. Ethyl bromide byproduct will distill off.

  • Purification: Vacuum distillation or column chromatography (Hexane:EtOAc).

  • Validation:

    
     NMR should show a shift around 
    
    
    
    20-30 ppm.
Protocol B: Comparative Cytotoxicity Assay (MTT)

Self-validating step: Use 5-Fluorouracil (5-FU) as a positive control.

  • Cell Lines: HeLa (cervical cancer) and MCF-7 (breast cancer).

  • Seeding:

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment:

    • Group A: Cinnamic Acid (10 - 1000

      
      ).
      
    • Group B: Diethyl Cinnamylphosphonate (10 - 1000

      
      ).
      
    • Control: DMSO (0.1%).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability relative to DMSO control. Plot log(concentration) vs. inhibition to determine

    
    .
    
Diagram 2: Experimental Workflow

Workflow cluster_synth 1. Synthesis cluster_bio 2. Biological Assay cluster_data 3. Analysis Start Precursors (Cinnamyl Bromide + P(OEt)3) React Michaelis-Arbuzov (140°C, -EtBr) Start->React Purify Vacuum Distillation React->Purify Culture Cell Culture (HeLa / MCF-7) Purify->Culture Pure Compound Treat Treatment (Phosphonate vs Carboxylate) Culture->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT IC50 Calculate IC50 MTT->IC50 Stat Statistical Comparison (t-test) IC50->Stat

Caption: Step-by-step workflow from chemical synthesis to biological data analysis.

Pharmacokinetics & Stability

The most critical advantage of phosphonates is their resistance to metabolic hydrolysis.

PropertyCarboxylate Ester (e.g., Ethyl Cinnamate)Phosphonate Ester (e.g., Diethyl Cinnamylphosphonate)
Plasma Half-life (

)
Short (< 30 min). Rapidly hydrolyzed by carboxylesterases.Long (> 4 hours). P-C bond is stable; P-O-C bond cleaves slowly.
Metabolite Cinnamic Acid (Inactive/Weak).Phosphonic Acid monoester (Often Active).
Oral Bioavailability Moderate (High First-Pass Metabolism).Low (unless prodrug); High stability in gastric fluid.

References

  • Amrhein, N., & Gödecke, K.H. (1977). The estimation of phenylalanine ammonia-lyase (PAL) activity in intact cells of higher plant tissue. Planta.[1] Link

  • Zoń, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase: 2-Aminoindan-2-phosphonic acid and related compounds.[2][3][4] Liebigs Annalen der Chemie. Link

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids.[5][6][1][3][7][8][9] Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Rao, K.U., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents.[11][12] Molecules.[13][5][14][15][16][1][7][8][9][17][18][19] Link

  • De Clercq, E. (2007). The acyclic nucleoside phosphonates from inception to clinical use: Historical perspective. Antiviral Research.[15][9] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamylphosphonic Acid
Reactant of Route 2
Reactant of Route 2
Cinnamylphosphonic Acid
© Copyright 2026 BenchChem. All Rights Reserved.